molecular formula C8H16N2O B8061523 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B8061523
M. Wt: 156.23 g/mol
InChI Key: CGLOKRRFPVDBEX-UHFFFAOYSA-N
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Description

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H16N2O It is a piperidine derivative, characterized by the presence of an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and ethyl acetate.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions. A common method involves the reaction of 4-methylpiperidine with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and efficiency, often incorporating continuous monitoring and automated control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-(4-Amino-4-phenylpiperidin-1-yl)ethan-1-one: Similar structure but with a phenyl group instead of a methyl group.

    1-(4-Amino-4-ethylpiperidin-1-yl)ethan-1-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the piperidine ring provides distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

1-(4-amino-4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(2,9)4-6-10/h3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOKRRFPVDBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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